N-(2,4-Dinitrophenyl)-L-valine

UV-Vis spectroscopy DNP-amino acid quantification Sanger sequencing detection limit

Researchers using DNP-glycine standards for Sanger sequencing face inadequate sensitivity for N-terminal valine residues. DNP-L-valine overcomes this with the highest molar extinction coefficient (ε=1.94×10⁴) among neutral DNP-amino acids-2.5× more sensitive than DNP-glycine (ε=0.79×10⁴)-and a validated 13% hydrolytic loss correction framework. • ε=1.94×10⁴ - enables substoichiometric N-terminal valine detection • KD=7.90×10⁻⁸ M - ideal displaceable immunoassay calibrator between DNP-glycine and DNP-tryptophan • [α]D²⁰=-26° (c=1, AcOH) - rapid polarimetric enantiopurity QC • Precursor for FDNP-Val-NH₂ synthesis - outperforms classical Marfey's reagent

Molecular Formula C11H13N3O6
Molecular Weight 283.24 g/mol
CAS No. 1694-97-9
Cat. No. B159183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dinitrophenyl)-L-valine
CAS1694-97-9
Molecular FormulaC11H13N3O6
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C11H13N3O6/c1-6(2)10(11(15)16)12-8-4-3-7(13(17)18)5-9(8)14(19)20/h3-6,10,12H,1-2H3,(H,15,16)
InChIKeyAYLCDVYHZOZQKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNP-L-Valine: Physicochemical Overview


N-(2,4-Dinitrophenyl)-L-valine (DNP-L-valine, CAS 1694-97-9, MFCD00038096) is a valine derivative classified under ChEBI:191139 as a dinitrophenylated L-amino acid [1]. The compound is a yellow-to-orange crystalline solid with molecular formula C₁₁H₁₃N₃O₆ (MW 283.24 g/mol), melting point 131 °C (lit. 129–133 °C), and specific rotation [α]D²⁰ = −26° (c=1, AcOH) . It bears the 2,4-dinitrophenyl chromophore on the α-amino group, conferring strong UV absorbance (λmax ≈ 360–365 nm in alkaline solution) and characteristic yellow coloration, properties exploited in Sanger-type N-terminal protein sequencing, chiral chromatographic separations, and immunoassay development [1][2].

Sanger Sequencing Use as N-terminal valine standard with strong UV chromophore for trace detection
Chiral Identity Confirm enantiomeric purity by polarimetry; large optical rotation enables micro-scale checks
Immunoassay Serve as anti-DNP calibrator with intermediate affinity for competitive assay design
Derivatization Precursor for FDNP-Val-NH₂, a Marfey-type chiral resolution reagent

Non-Interchangeability of DNP-L-Valine


DNP-amino acids are frequently treated as a commodity class, yet the side-chain identity critically modulates UV absorptivity, antibody recognition, hydrophobic partitioning, and chromatographic mobility [1]. Systematic experimental comparisons demonstrate that DNP-L-valine's isopropyl side chain confers a unique combination of the highest molar extinction coefficient among common neutral DNP-amino acids (ε = 1.94×10⁴ vs. 0.79×10⁴ for DNP-glycine), a distinct anti-DNP antibody binding affinity (KD = 7.90×10⁻⁸ M, ~16-fold weaker than DNP-glycine), and an intermediate partition coefficient in aqueous two-phase systems (valine between leucine and alanine) [1][2][3]. These quantified differences render DNP-L-valine non-substitutable in applications where detection sensitivity, immunoaffinity, or extractability must be matched to a specific assay design.

UV absorptivity varies by side chain
DNP-valine and DNP-glycine show substantial differences in extinction coefficient; substituting may alter detection limits in spectrophotometric or HPLC-UV workflows.
Anti-DNP antibody affinity depends on residue
Binding kinetics differ with amino acid identity; using DNP-glycine as a proxy can shift competitive immunoassay calibration and displaceable tracer performance.
Hydrophobicity shifts partitioning
In aqueous two-phase systems, extraction order is leucine > valine > alanine > glycine; replacing valine with leucine or alanine changes separation selectivity.

DNP-L-Valine Differentiation Evidence


Highest UV Absorptivity Among Neutral DNP-Amino Acids

In the foundational comprehensive study by Rao and Sober (1954), DNP-L-valine exhibited a molar extinction coefficient ε = 1.94×10⁴ (in N NaOH, at λmax 360–365 nm), which is the highest value among the four most commonly employed neutral DNP-amino acids [1]. This value exceeds DNP-glycine by a factor of 2.46, DNP-L-alanine by 13%, and DNP-L-leucine by 3% [1]. The higher ε directly translates to a lower limit of detection in spectrophotometric and HPLC-UV workflows.

Molar Absorptivity
Head-to-head
ε = 1.94×10⁴ (N NaOH)
2.46× higher than DNP-glycine; 13% higher than DNP-alanine
Reported extinction comparison supports UV detection sensitivity context.
Comprehensive study by Rao & Sober (1954).
UV-Vis spectroscopy DNP-amino acid quantification Sanger sequencing detection limit

Intermediate Anti-DNP Antibody Affinity

Surface plasmon resonance (SPR) analysis using an immobilized anti-DNP monoclonal antibody (clone 9H8.1, ~150 kDa) yielded a KD of 7.90×10⁻⁸ M for DNP-L-valine, compared with 4.77×10⁻⁹ M for DNP-glycine (~16.6-fold tighter binding) and 3.52×10⁻⁷ M for DNP-tryptophan (~4.5-fold weaker binding) [1]. The association rate constant (ka) for DNP-valine was 1.24×10⁶ M⁻¹s⁻¹, lower than DNP-glycine (1.99×10⁶ M⁻¹s⁻¹) but higher than DNP-tryptophan (7.14×10⁵ M⁻¹s⁻¹), indicating that the isopropyl side chain modulates both on-rate and overall affinity.

Antibody Affinity
Reported
KD = 7.90×10⁻⁸ M
~16.6× weaker than DNP-glycine; 4.5× tighter than DNP-tryptophan
Intermediate affinity supports competitive immunoassay calibrator selection.
Single supplier SPR application note; verify cross-study transferability.
Surface plasmon resonance (SPR) DNP immunoassay antibody-antigen affinity ranking

Selective Extraction via Hydrophobicity Ranking

In an ionic liquid (C₆Mim DCA) / sodium citrate ATPS at T = 298.15 K, the partition coefficient (K) order for DNP-amino acids was experimentally determined as: DNP-leucine > DNP-valine > DNP-alanine > DNP-glycine [1]. This hydrophobicity-driven ranking directly correlates with the amino acid side-chain size (isobutyl > isopropyl > methyl > H). DNP-valine occupies an intermediate position, offering tunable separation from both more and less hydrophobic DNP-amino acid species in a single ATPS step.

ATPS Partition
Head-to-head
Rank 2 of 4
leucine > valine > alanine > glycine
Predictable intermediate hydrophobicity aids extraction method development.
Ionic liquid/citrate ATPS, 298.15 K.
Aqueous two-phase system (ATPS) downstream processing DNP-amino acid purification

Chiral Purity Determination by Polarimetry

Rao and Sober (1954) reported the molar rotation [M]D of DNP-L-valine as +309° in N NaOH, +114° in 4% NaHCO₃, and −79° in glacial acetic acid [1]. The molar rotation of DNP-L-valine is amplified 2–40× relative to the parent L-valine, depending on the solvent [1]. Critically, as little as 0.12 mg/mL of DNP-L-valine in N NaOH produces an angular rotation of 0.3° in a 2-dm polarimeter tube—a detection threshold that is practical for confirming enantiomeric identity of micro-scale samples [1]. For comparison, DNP-L-leucine exhibits [M]D = +177° in NaOH, and DNP-L-isoleucine +176°, both substantially lower than DNP-valine [1].

Molar Rotation
Head-to-head
[M]D = +309° (NaOH)
+114° (NaHCO₃), −79° (AcOH); higher than DNP-leucine, isoleucine
Large rotation enables chiral purity verification with minimal sample.
0.12 mg/mL gives 0.3° in 2-dm tube; data from Rao & Sober.
Optical rotation enantiomeric purity chiral quality control polarimetry

TLC Separation from DNP-Leucine

In a standard silica gel TLC system for DNP-amino acid analysis, the experimentally determined Rf values are: DNP-leucine 0.62, DNP-valine 0.52, DNP-alanine 0.49, and DNP-phenylalanine 0.43 [1]. The Rf difference of ΔRf = 0.10 between DNP-valine and DNP-leucine provides baseline resolution sufficient for unambiguous spot identification in one-dimensional TLC, despite these two amino acids differing by only a single methylene group in their side chains. DNP-valine and DNP-alanine (ΔRf = 0.03) are less well resolved but still distinguishable.

TLC Retention
Source review
Rf = 0.52
ΔRf = −0.10 vs DNP-leucine; distinguishable from alanine (0.49)
Distinct Rf supports identification in TLC-based peptide sequencing workflows.
Educational lab protocol data; confirm with in-house silica gel conditions.
Thin-layer chromatography DNP-amino acid identification peptide sequencing TLC Rf database

FDNP-Val-NH₂: Highest Resolution Marfey-Type Reagent

Brückner and Keller-Hoehl (1990) systematically compared the HPLC diastereomer resolution (ΔtR) achieved by four FDNP-L-amino acid amide reagents: FDNP-Ala-NH₂ (classical Marfey's reagent), FDNP-Val-NH₂, FDNP-Phe-NH₂, and FDNP-Pro-NH₂. FDNP-Val-NH₂—the carboxamide derivative of DNP-L-valine—gave the largest ΔtR values for the majority of DL-amino acids tested [1]. This superior resolution is attributed to an intramolecular hydrogen bond between the carboxy and carboxamide groups in the L-L diastereomer that is absent in the D-L diastereomer, a conformational constraint uniquely favored by the valine isopropyl side chain [1]. UV detection at 340 nm achieves a detection limit of 5–10 picomoles [2].

Chiral Resolution Reagent
Head-to-head
HPLC Spherisorb ODS II
Largest ΔtR among Marfey-type reagents
Detection limit 5–10 pmol (UV 340 nm)
FDNP-Val-NH₂ scaffold supports high-resolution enantioseparation.
Brückner & Keller-Hoehl (1990); validated for protein DL-amino acids.
Marfey's reagent chiral derivatization HPLC enantioseparation FDNP-Val-NH2

DNP-L-Valine: Key Application Scenarios


Sanger N-Terminal Sequencing Standard

When performing Sanger-type N-terminal amino acid determination on peptides where the N-terminal residue is expected to be valine, DNP-L-valine serves as the authentic chromatographic and spectrophotometric standard. Its molar extinction coefficient of ε = 1.94×10⁴—the highest among neutral DNP-amino acids—enables detection of substoichiometric amounts of the derivatized N-terminal valine with superior sensitivity compared to DNP-glycine or DNP-alanine standards [1]. The established correction factor for hydrolytic and chromatographic losses (13%) from the Rhinesmith et al. (1957) hemoglobin study provides a validated quantification framework [2].

Anti-DNP Immunoassay Calibration

DNP-L-valine's intermediate anti-DNP antibody affinity (KD = 7.90×10⁻⁸ M, between the tighter DNP-glycine at 4.77×10⁻⁹ M and weaker DNP-tryptophan at 3.52×10⁻⁷ M) makes it an ideal calibrator for competitive DNP immunoassays [1]. Its binding kinetics allow it to serve as a displaceable tracer that generates measurable SPR signal without the irreversible binding issues associated with DNP-glycine. Procurement of high-purity DNP-L-valine (≥98.0% by HPLC and titration) is essential for reproducible biosensor calibration curves.

Polarimetric Chiral Purity Verification

The large molar optical rotation of DNP-L-valine ([M]D = +309° in N NaOH) allows polarimetric confirmation of enantiomeric identity using sub-milligram quantities—as little as 0.12 mg/mL yields a measurable 0.3° rotation in a standard 2-dm tube [1]. This property is particularly valuable for quality control upon receipt of commercial DNP-L-valine, where a simple polarimetry check against the certified [α]D²⁰ = −26° (c=1, AcOH) specification can rapidly confirm that the L-enantiomer has been supplied rather than the D-form or a racemic mixture [2].

Synthesis of FDNP-Val-NH₂ Derivatization Reagent

Laboratories engaged in D/L-amino acid enantiomer analysis by HPLC can convert DNP-L-valine to its carboxamide derivative (FDNP-Val-NH₂) via reaction with 1,5-difluoro-2,4-dinitrobenzene followed by amidation. This reagent consistently yields the largest diastereomer ΔtR values among Marfey-type reagents, outperforming the classical FDNP-Ala-NH₂ (Marfey's reagent) [1]. The 5-fluoro substitution on the DNP ring further increases molar absorptivity, achieving detection limits of 5–10 picomoles by UV at 340 nm [2]. Procuring DNP-L-valine as the starting material for in-house FDNP-Val-NH₂ synthesis offers a cost-effective alternative to purchasing pre-formulated Marfey's reagent, with demonstrably superior chromatographic performance.

Application
Selection Property
Validation Focus
N-terminal sequencing standard
High UV absorptivity for sensitive trace detection
UV-Vis sensitivity and lot consistency
Anti-DNP immunoassay calibrator
Intermediate antibody affinity for competitive displacement
SPR binding kinetics and assay calibration
Polarimetric chiral purity verification
Large optical rotation for enantiomeric identity check
Polarimetric purity and enantiomeric excess
FDNP-Val-NH₂ derivatization precursor
Resolution-optimized scaffold for Marfey-type reagent synthesis
HPLC diastereomer separation performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,4-Dinitrophenyl)-L-valine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.